molecular formula C9H12ClN B3122272 (4-Chloro-2-methylphenyl)ethylamine CAS No. 30279-13-1

(4-Chloro-2-methylphenyl)ethylamine

Cat. No. B3122272
CAS RN: 30279-13-1
M. Wt: 169.65 g/mol
InChI Key: DCDBOBJSOGTFTF-UHFFFAOYSA-N
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Description

“(4-Chloro-2-methylphenyl)ethylamine”, also known as para-chloroamphetamine (PCA), is a chemical compound with various applications in scientific research and industry. It has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .


Synthesis Analysis

The synthesis of “this compound” can be achieved through different synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, a Hirshfeld surface analysis of the intermolecular interactions indicated that C…H/H…C interactions make the largest contribution to the surface area .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it has been used in the synthesis of new quinazolinone derivatives with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 155.62 g/mol . It is a dark solid with a boiling point of 60-65 °C at 0.1 mmHg . Its density is 1.112 g/mL at 25 °C, and it has a refractive index of 1.548 .

Scientific Research Applications

  • Synthesis of Optically Active Compounds :

    • (4-Chloro-2-methylphenyl)ethylamine is used in the synthesis of optically active compounds. For example, it has been involved in reactions to produce 1,3,4-thiazaphospholes, which are significant in the development of chiral molecules (Khailova et al., 2006).
  • Biomedical Applications :

    • Research has demonstrated the potential biomedical applications of derivatives like poly(3,4-dihyroxyphenyl)ethylamine. These materials have been shown to be non-toxic, blood compatible, and useful for drug delivery (Sahiner et al., 2018).
  • Catalytic and Environmental Applications :

    • In environmental chemistry, derivatives of this compound have been used in the dechlorination of atrazine, a common herbicide, thus demonstrating potential for environmental remediation applications (Nelkenbaum et al., 2009).
  • Development of Novel Herbicides :

    • The compound has been utilized in the enzymatic resolution process to create novel triazolopyrimidine herbicides (Zhang et al., 2018).
  • Chiral Discrimination and Resolution :

    • It has been used in studies focusing on chiral discrimination and resolution, which are critical in producing enantiomerically pure substances for various applications (Sakai et al., 2004).
  • Chemical and Structural Analyses :

    • There are studies on the structural and quantum chemical aspects of compounds derived from this compound, contributing to a deeper understanding of their chemical properties (Gözel et al., 2014).

Safety and Hazards

Handling “(4-Chloro-2-methylphenyl)ethylamine” requires caution. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Washing face, hands, and any exposed skin thoroughly after handling is advised. Protective gloves, clothing, eye protection, and face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of “(4-Chloro-2-methylphenyl)ethylamine” research could involve further exploration of its pharmacological properties. For instance, it could be used to synthesize new bioactive 2-phenethylamines . Additionally, its potential use as a cholinesterase inhibitor in Alzheimer’s therapy could be further investigated .

properties

IUPAC Name

4-chloro-N-ethyl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBOBJSOGTFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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